molecular formula C19H17NO3S B2536233 N-(2-methoxyphenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide CAS No. 868154-34-1

N-(2-methoxyphenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide

Cat. No. B2536233
CAS RN: 868154-34-1
M. Wt: 339.41
InChI Key: PPKRADZOGNZYQN-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

While the molecular formula and weight are known, other physical and chemical properties like melting point, boiling point, and density are not specified .

Scientific Research Applications

Antiprotozoal Agents

Compounds like N-(2-methoxyphenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide have shown promise as antiprotozoal agents. For example, a study by (Ismail et al., 2004) described the synthesis of similar compounds demonstrating strong DNA affinities and excellent in vivo activity against trypanosomal infections in mouse models.

Pharmacokinetics and Metabolism in Drug Development

The pharmacokinetics and metabolism of related furan derivatives are important in drug development. (Midgley et al., 2007) investigated the pharmacokinetics and metabolism of a prodrug, revealing insights into its conversion and systemic bioavailability, crucial for developing effective treatments against diseases like trypanosomiasis and malaria.

Antiviral Properties

Furan-carboxamide derivatives, closely related to N-(2-methoxyphenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide, have been identified as potent inhibitors of lethal H5N1 influenza A viruses. (Yongshi et al., 2017) reported that certain derivatives showed excellent activity against this virus strain, highlighting their potential in antiviral therapy.

Antibacterial Activity

Studies like the one by (Siddiqa et al., 2022) have shown that furan-2-carboxamide derivatives exhibit significant antibacterial activities against various drug-resistant bacteria, suggesting their potential use in combating bacterial infections.

Enzymatic Polymerization for Sustainable Materials

Research into furan derivatives includes their use in enzymatic polymerization for creating sustainable materials. (Jiang et al., 2015) discussed the synthesis of furanic-aliphatic polyamides, demonstrating their potential as alternatives to conventional plastics and contributing to the development of eco-friendly materials.

Bio-imaging and Chemosensors

The development of chemosensors using furan derivatives is an area of active research. (Ravichandiran et al., 2020) synthesized a phenoxazine-based fluorescence chemosensor incorporating a furan-2-carboxamide group for detecting Cd2+ and CN− ions, showing applications in bio-imaging and environmental monitoring.

properties

IUPAC Name

N-(2-methoxyphenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-22-17-10-6-5-9-16(17)20-19(21)18-12-11-14(23-18)13-24-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKRADZOGNZYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide

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